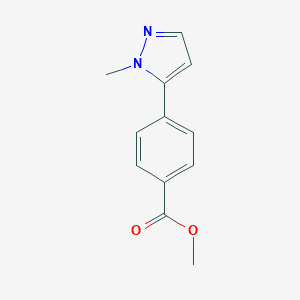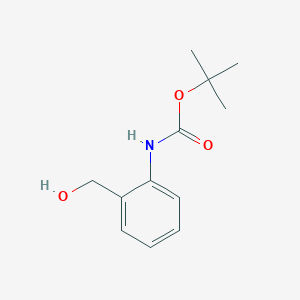
N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide, also known as BMH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMH belongs to the class of hydrazinecarbothioamide derivatives, which have been found to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory properties.
科学研究应用
N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has also been shown to have antiviral activity against herpes simplex virus type 1 and 2. Moreover, N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
作用机制
The mechanism of action of N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide is not fully understood, but it is believed to act by inducing apoptosis, inhibiting cell proliferation, and suppressing the production of inflammatory cytokines. N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has been shown to induce cell cycle arrest in the G2/M phase, leading to the inhibition of cell proliferation. It has also been found to activate the caspase-dependent apoptotic pathway, leading to the induction of apoptosis in cancer cells. Additionally, N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the expression of oncogenes, such as c-Myc and Bcl-2, and increase the expression of tumor suppressor genes, such as p53 and p21. N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has also been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione, which plays an important role in protecting cells from oxidative stress. Moreover, N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has been shown to inhibit the migration and invasion of cancer cells, which is important for the metastasis of cancer.
实验室实验的优点和局限性
N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has several advantages as a research tool. It is easy to synthesize and has a high yield and purity. N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has also been found to be stable under various conditions, making it suitable for long-term storage. However, there are also limitations to the use of N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its biological activity. Moreover, N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
未来方向
There are several future directions for N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide research. One area of research is to elucidate the mechanism of action of N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide and identify its molecular targets. Another area of research is to study the pharmacokinetics and toxicity of N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide in vivo, which is important for the development of N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide as a therapeutic agent. Moreover, further studies are needed to investigate the potential of N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide in combination with other chemotherapeutic agents for the treatment of cancer. Finally, the development of N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide analogs with improved activity and selectivity is an important area of research.
合成方法
N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide can be synthesized by the reaction of 3-bromo-4-methoxybenzaldehyde with 2-hydroxybenzaldehyde and thiosemicarbazide in the presence of a base. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The synthesis method of N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has been optimized to achieve a high yield and purity of the compound.
属性
CAS 编号 |
186453-55-4 |
|---|---|
产品名称 |
N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide |
分子式 |
C16H16BrN3O2S |
分子量 |
394.3 g/mol |
IUPAC 名称 |
1-[(3-bromo-4-methoxyphenyl)methyl]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C16H16BrN3O2S/c1-22-15-7-6-11(8-13(15)17)9-18-16(23)20-19-10-12-4-2-3-5-14(12)21/h2-8,10,21H,9H2,1H3,(H2,18,20,23)/b19-10+ |
InChI 键 |
WPBGCGFJARATNZ-ZRDIBKRKSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)CNC(=S)NN/C=C/2\C=CC=CC2=O)Br |
SMILES |
COC1=C(C=C(C=C1)CNC(=S)NN=CC2=CC=CC=C2O)Br |
规范 SMILES |
COC1=C(C=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O)Br |
同义词 |
Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((2-hyd roxyphenyl)methylene)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde](/img/structure/B68731.png)

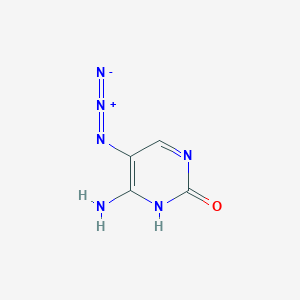
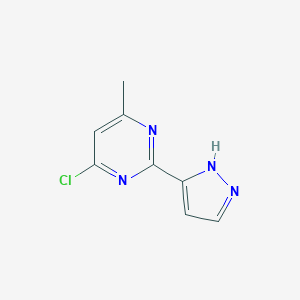
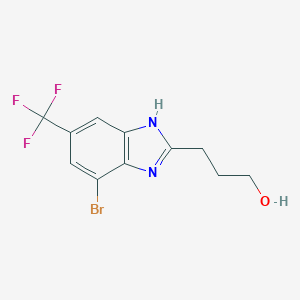
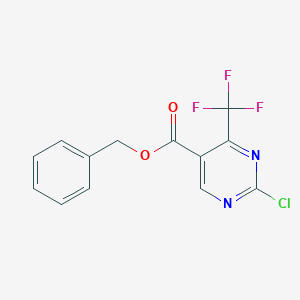

![4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B68748.png)
